N-(1-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(1-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yl)thiophene-2-carboxamide is a complex organic compound that features a piperazine ring, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-hydroxyethyl chloride under basic conditions to form 4-(2-hydroxyethyl)piperazine.
Acylation: The next step involves the acylation of the piperazine derivative with 2-methyl-1-oxopropanoyl chloride to form the intermediate compound.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the intermediate with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Electrophilic substitution on the thiophene ring can be carried out using reagents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-(1-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent.
Biological Research: It is used in the study of molecular interactions and docking studies to understand its binding affinity with various biological targets.
Chemical Biology: It is employed in the design of novel compounds with potential biological activities.
Mechanism of Action
The mechanism of action of N-(1-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, thereby affecting the biological pathways in which these targets are involved. Detailed studies on its binding affinity and molecular interactions are conducted using computational docking studies .
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- Thiazole derivatives
Uniqueness
N-(1-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yl)thiophene-2-carboxamide is unique due to its combination of a piperazine ring, a thiophene ring, and a carboxamide group. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[1-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methyl-1-oxopropan-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-15(2,16-13(20)12-4-3-11-22-12)14(21)18-7-5-17(6-8-18)9-10-19/h3-4,11,19H,5-10H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKILPTVNROIRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)CCO)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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